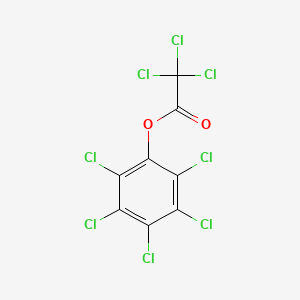

Pentachlorophenyl trichloroacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Pentachlorophenyl trichloroacetate can be synthesized through the esterification of pentachlorophenol with trichloroacetic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours until the reaction is complete . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Pentachlorophenyl trichloroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pesticide Development

PCTA serves as a crucial intermediate in the synthesis of numerous pesticides. Its chlorinated structure enhances its efficacy in controlling a wide range of agricultural pests, thereby improving crop yields and agricultural productivity. Research has shown that compounds derived from PCTA exhibit potent herbicidal and insecticidal properties, making them valuable in modern agriculture .

Environmental Studies

PCTA plays a significant role in environmental research, particularly in studying the degradation of chlorinated compounds in soil and water. It is utilized to understand the environmental impacts of chlorinated pollutants and to develop remediation strategies. For instance, studies have focused on the biotransformation pathways of pentachlorophenol (PCP), a related compound, revealing insights into microbial degradation processes that can be applied to manage contaminated sites effectively .

Analytical Chemistry

In analytical chemistry, PCTA is employed as a standard reference material for detecting and quantifying chlorinated organic pollutants. Its use ensures accurate environmental monitoring and assessment of pollution levels. Techniques such as gas chromatography and mass spectrometry often incorporate PCTA standards to calibrate instruments and validate results .

Pharmaceutical Research

PCTA is also investigated for its potential in pharmaceutical research as a building block for the synthesis of novel therapeutic agents. Its unique chemical properties enable the development of compounds with specific biological activities. Research has indicated that derivatives of PCTA may possess antimicrobial or anticancer properties, warranting further exploration in drug development .

Material Science

In material science, PCTA is explored for its applications in creating flame retardant materials. The incorporation of chlorinated compounds like PCTA into polymers can enhance fire resistance, making them suitable for various industrial applications where safety is paramount .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pesticide Development | Intermediate for synthesizing effective herbicides and insecticides | Enhanced pest control leading to improved crop yields |

| Environmental Studies | Understanding degradation pathways of chlorinated compounds | Insights into microbial biotransformation processes |

| Analytical Chemistry | Standard reference for detecting chlorinated pollutants | Ensures accuracy in environmental monitoring |

| Pharmaceutical Research | Building block for synthesizing new therapeutic agents | Potential antimicrobial and anticancer properties |

| Material Science | Development of flame retardant materials | Improved safety in industrial applications |

Case Studies

- Pesticide Efficacy Study : A study highlighted the effectiveness of PCTA-derived pesticides in controlling resistant pest populations, demonstrating a significant reduction in pest damage compared to untreated controls.

- Environmental Remediation Case : In a field study involving contaminated groundwater, researchers applied bioremediation techniques utilizing microorganisms capable of degrading PCTA-related compounds, resulting in a marked decrease in pollutant levels over time.

- Pharmaceutical Development : A recent investigation into PCTA derivatives revealed promising results in vitro against specific cancer cell lines, suggesting potential pathways for developing new cancer therapies.

- Material Safety Assessment : Research on flame retardants incorporating PCTA demonstrated enhanced fire resistance while maintaining mechanical properties, indicating its viability for safety applications.

Wirkmechanismus

The mechanism of action of pentachlorophenyl trichloroacetate involves its interaction with cellular components. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound can also disrupt cellular membranes, leading to cell lysis and death . The molecular targets and pathways involved include various enzymes and membrane proteins.

Vergleich Mit ähnlichen Verbindungen

Pentachlorophenyl trichloroacetate is unique compared to other similar compounds due to its high chlorine content and specific ester functional group. Similar compounds include:

Pentachlorophenol: Used as a wood preservative and pesticide.

Trichloroacetic acid: Used in cosmetic treatments and as a chemical intermediate

These compounds share some chemical properties but differ in their specific applications and reactivity.

Biologische Aktivität

Pentachlorophenyl trichloroacetate (PCTA) is a chlorinated organic compound that has garnered attention due to its potential biological activity and toxicological implications. This article explores the biological activity of PCTA, focusing on its mechanisms of action, toxicokinetics, and associated health risks, supported by data tables and relevant case studies.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 2879-60-9

- Molecular Formula : C8Cl8O2

- Molecular Weight : 411.69 g/mol

- Purity : ≥95.0% (by titrimetric analysis) .

Mechanisms of Biological Activity

PCTA exhibits various biological effects primarily through its interaction with cellular components and metabolic pathways. The following mechanisms have been identified:

- Oxidative Stress Induction :

- Hematotoxicity :

- Liver Toxicity :

- Carcinogenic Potential :

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of PCTA are critical for understanding its biological activity:

- Absorption : PCTA is absorbed through various routes including oral and dermal exposure. Studies indicate significant plasma protein binding which affects its bioavailability .

- Metabolism : The primary metabolic pathway involves oxidative dechlorination leading to the formation of reactive metabolites such as tetrachlorohydroquinones (TCHQ), which are implicated in the compound's toxic effects .

- Excretion : Metabolites are primarily excreted via urine, with glucuronide conjugates being the predominant forms detected in human studies .

Hematotoxicity Study in Rats

A study conducted on Wistar rats evaluated the effects of oral administration of PCP at doses ranging from 25 to 150 mg/kg body weight over five days. Key findings included:

- Increased levels of methemoglobin.

- Decreased activity of methemoglobin reductase.

- Elevated hydrogen peroxide levels indicating oxidative stress.

- Histopathological evidence of liver damage .

Environmental Impact Study

Research assessing the ecological effects of PCP degradation products revealed significant toxicity in aquatic organisms. Daphnia were used to determine effective media concentrations (EC50), showing that PCP and its degradation products caused immobilization at concentrations as low as 0.75 mg/L after 48 hours .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUFBMFZOHGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182973 | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-60-9 | |

| Record name | Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pentachlorophenyl trichloroacetate (PCTA) primarily used for in the context of the provided research?

A1: PCTA is highlighted as a coupling reagent in peptide synthesis. [, , ] It facilitates the formation of peptide bonds between amino acids. Specifically, it's used to create activated esters of peptide fragments, particularly those with C-terminal glycine or proline residues. These activated esters are more reactive and improve the efficiency of peptide bond formation during synthesis.

Q2: Why is PCTA preferred over other coupling reagents in the presented studies?

A2: While the articles don't explicitly compare PCTA to other coupling reagents, its successful use in synthesizing challenging peptide sequences suggests advantages. [, ] These could include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.